molecular formula C12H11F2NO B2406915 N-(4,6-Difluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide CAS No. 2305467-26-7

N-(4,6-Difluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide

Cat. No.: B2406915
CAS No.: 2305467-26-7
M. Wt: 223.223
InChI Key: ZBWRLETZCXNVPK-UHFFFAOYSA-N
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Description

N-(4,6-Difluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide is a synthetic organic compound characterized by the presence of a difluoro-substituted indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Difluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide typically involves the reaction of 4,6-difluoroindanone with appropriate amine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Difluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-Difluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide stands out due to its specific structural configuration, which imparts unique electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and potential pharmaceutical applications.

Properties

IUPAC Name

N-(4,6-difluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO/c1-2-12(16)15-11-4-3-8-9(11)5-7(13)6-10(8)14/h2,5-6,11H,1,3-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWRLETZCXNVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCC2=C1C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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